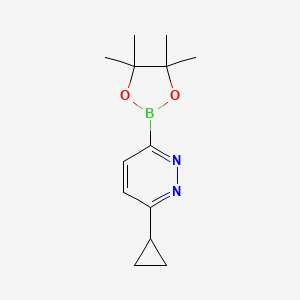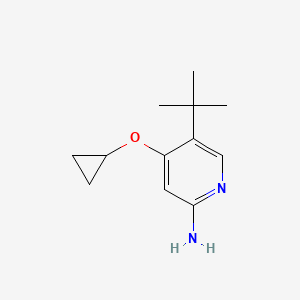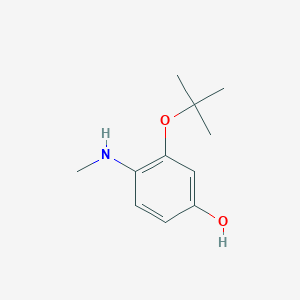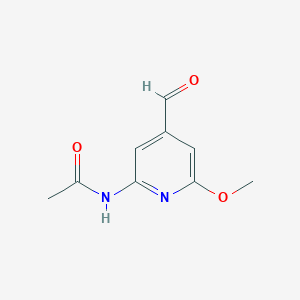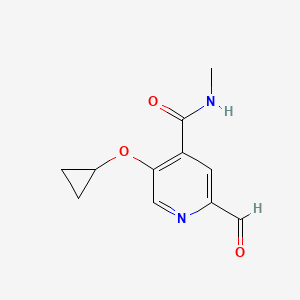
5-Cyclopropoxy-2-formyl-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-formyl-N-methylisonicotinamide: is a chemical compound with the molecular formula C11H12N2O3 . It is characterized by the presence of a cyclopropoxy group, a formyl group, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide typically involves the reaction of isonicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and formyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and cyclopropoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: While not a drug itself, this compound can be used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities that are of interest in drug discovery.
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it a versatile building block for various industrial products.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the cyclopropoxy group may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Isonicotinamide: Shares the isonicotinamide moiety but lacks the cyclopropoxy and formyl groups.
Cyclopropoxybenzaldehyde: Contains the cyclopropoxy and formyl groups but lacks the isonicotinamide moiety.
N-Methylisonicotinamide: Similar structure but without the cyclopropoxy and formyl groups.
Uniqueness: 5-Cyclopropoxy-2-formyl-N-methylisonicotinamide is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-formyl-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-4-7(6-14)13-5-10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
Clave InChI |
RUKFBVWHJDNSBU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=NC(=C1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

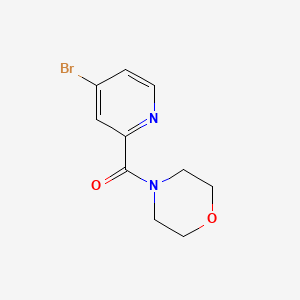
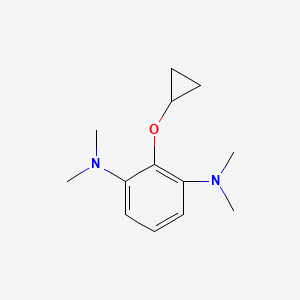
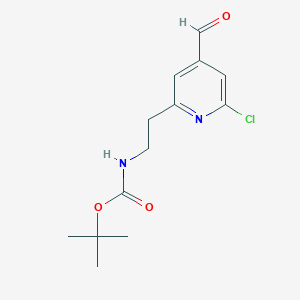

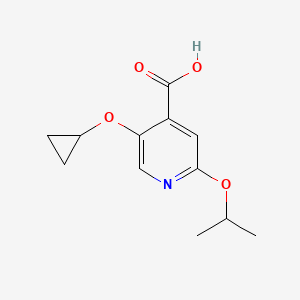
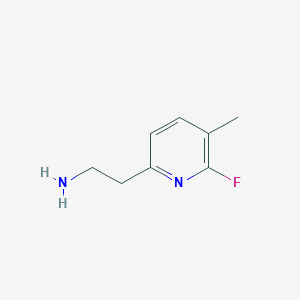
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)
